![molecular formula C15H12O4 B1438329 3-(3-Formylphenoxymethyl)benzoic acid CAS No. 479578-96-6](/img/structure/B1438329.png)
3-(3-Formylphenoxymethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Scientific Research Applications
Antibacterial Activity
3-Hydroxy benzoic acid, a related compound to 3-(3-Formylphenoxymethyl)benzoic acid, has been studied for its various biological properties including antibacterial activity. A study synthesized a novel derivative of 3-Hydroxy benzoic acid and tested it for potential antibacterial activity, suggesting potential applications in developing chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Food and Cosmetic Preservation
Benzoic acid and its derivatives, closely related to this compound, are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use in various industries make them significant compounds in environmental and human exposure (del Olmo, Calzada, & Nuñez, 2017).
Photoluminescence in Coordination Compounds
A study on lanthanide-based coordination compounds using derivatives of benzoic acid, including 4-benzyloxy benzoic acid, showed the influence of substituents on the photophysical properties of these compounds. The research indicated that these compounds, when used as ligands, can alter the photoluminescence of lanthanide complexes, potentially useful in materials science and luminescence applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Catalytic Properties
Derivatives of benzoic acid have been explored for their catalytic properties. For instance, Ag-NPs embedded in Zn3/Zn5-cluster-based metal-organic frameworks using derivatives of benzoic acid showed enhanced catalytic efficiency, particularly in the reduction of nitrophenol, indicating potential applications in catalysis and environmental remediation (Wu et al., 2017).
Biosynthesis in Plants and Bacteria
The biosynthesis of benzoic acid, a core structure in this compound, has been studied in both plants and bacteria. This research provides insights into the natural production and role of benzoic acid derivatives in biological systems, which could be crucial for understanding their roles in plant fitness and natural product synthesis (Hertweck et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 3-(3-Formylphenoxymethyl)benzoic acid are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Mode of Action
This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means it binds to these targets and induces a cellular response. It also has the ability to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body, particularly in individuals with diabetes .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. PPAR-γ activation influences pathways related to lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances glucose utilization and insulin secretion, impacting glucose metabolism pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of lipid and glucose metabolism and the reduction of inflammation due to its agonist activity on PPAR-γ . Its activation of glucokinase can enhance glucose utilization and insulin secretion . Its ability to inhibit protein glycation can prevent the formation of harmful compounds, particularly beneficial for individuals with diabetes .
properties
IUPAC Name |
3-[(3-formylphenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWNIZNQBFYNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279959 | |
Record name | 3-[(3-Formylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
479578-96-6 | |
Record name | 3-[(3-Formylphenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479578-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Formylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-formylphenoxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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